molecular formula C8H14O4 B13613774 Methyl 2-hydroxy-2-(oxan-3-yl)acetate

Methyl 2-hydroxy-2-(oxan-3-yl)acetate

Cat. No.: B13613774
M. Wt: 174.19 g/mol
InChI Key: XMHIKLUHRGIIBG-UHFFFAOYSA-N
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Description

This compound is an ester that can easily undergo hydrolysis to form methyl glycolate and 3-hydroxypropanoic acid. It is known for its applications in various fields of research, including analytical chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-2-(oxan-3-yl)acetate can be synthesized through esterification reactions involving the appropriate alcohol and acid derivatives. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-2-(oxan-3-yl)acetate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: The compound can be hydrolyzed using aqueous acid or base to yield methyl glycolate and 3-hydroxypropanoic acid.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding carboxylic acids.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia, resulting in the formation of substituted derivatives.

Major Products: The major products formed from these reactions include methyl glycolate, 3-hydroxypropanoic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-hydroxy-2-(oxan-3-yl)acetate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research involving this compound explores its potential as a precursor for pharmaceutical intermediates and active ingredients.

    Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Methyl 2-hydroxy-2-(oxan-3-yl)acetate can be compared with other similar compounds such as methyl 2-hydroxy-2-(oxan-2-yl)acetate . While both compounds share similar structural features, their reactivity and applications may differ based on the position of the substituents on the oxan ring . Other similar compounds include various delta-lactones and esters that exhibit comparable chemical properties and reactivity.

Comparison with Similar Compounds

  • Methyl 2-hydroxy-2-(oxan-2-yl)acetate
  • Delta-lactones
  • Other esters with similar structural features

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 2-hydroxy-2-(oxan-3-yl)acetate

InChI

InChI=1S/C8H14O4/c1-11-8(10)7(9)6-3-2-4-12-5-6/h6-7,9H,2-5H2,1H3

InChI Key

XMHIKLUHRGIIBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCCOC1)O

Origin of Product

United States

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